![molecular formula C39H62O7Si B13847051 2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is a complex organic compound that serves as an intermediate in the synthesis of Milbemycin D, a macrocyclic lactone used as a nematocide and insecticide. This compound is notable for its intricate structure, which includes multiple rings and functional groups, making it a valuable building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves several steps:
Initial Formation: The initial formation of the compound involves the reaction of specific precursors under controlled conditions. This step often requires the use of catalysts and solvents to facilitate the reaction.
Intermediate Steps: The intermediate steps may involve various chemical reactions such as oxidation, reduction, and substitution to build the complex structure of the compound.
Final Step: The final step typically involves purification and isolation of the compound to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
化学反应分析
Types of Reactions
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of 2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Milbemycin D: A macrocyclic lactone used as a nematocide and insecticide.
Selamectin: Another macrocyclic lactone with similar biological activities.
Uniqueness
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of other complex molecules highlights its versatility and importance in organic chemistry.
属性
分子式 |
C39H62O7Si |
|---|---|
分子量 |
671.0 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C39H62O7Si/c1-24(2)33-27(5)17-18-38(45-33)22-31-21-30(44-38)16-15-26(4)19-25(3)13-12-14-29-23-42-35-34(46-47(10,11)37(7,8)9)28(6)20-32(36(40)43-31)39(29,35)41/h12-15,20,24-25,27,30-35,41H,16-19,21-23H2,1-11H3/b13-12+,26-15+,29-14+/t25-,27-,30+,31-,32-,33+,34+,35+,38+,39+/m0/s1 |
InChI 键 |
URDIQWUERSKQBC-KTNJKHSVSA-N |
手性 SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C |
规范 SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)C)OC1C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


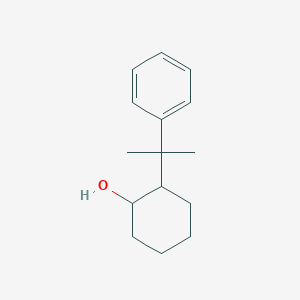
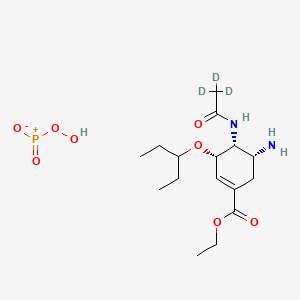
![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
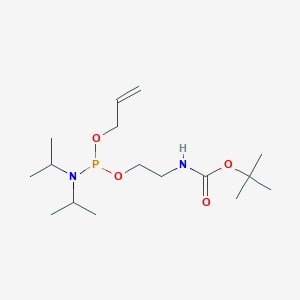

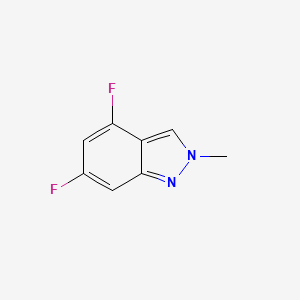
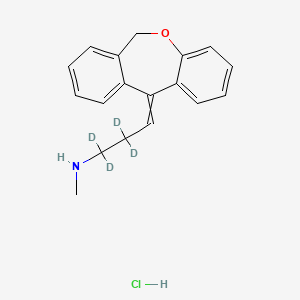
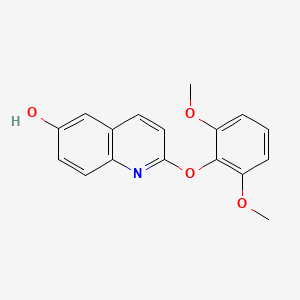

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
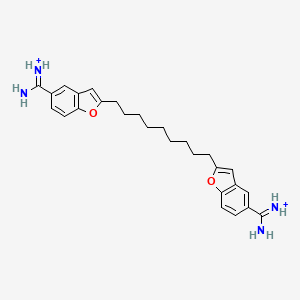
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)

